molecular formula C13H17NO2 B10977143 N-(4-acetylphenyl)-3-methylbutanamide

N-(4-acetylphenyl)-3-methylbutanamide

Cat. No.: B10977143
M. Wt: 219.28 g/mol
InChI Key: VCCOOXHDDPOVCX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-methylbutanamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-methylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents and reagents may also be optimized to reduce environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 4-acetylbenzoic acid.

    Reduction: Formation of 4-(hydroxyphenyl)-3-methylbutanamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-acetylphenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The acetyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-methylbutanamide

InChI

InChI=1S/C13H17NO2/c1-9(2)8-13(16)14-12-6-4-11(5-7-12)10(3)15/h4-7,9H,8H2,1-3H3,(H,14,16)

InChI Key

VCCOOXHDDPOVCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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